molecular formula C11H9N3O B7731561 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile

Cat. No.: B7731561
M. Wt: 199.21 g/mol
InChI Key: HILDGRNBKLPHNJ-UHFFFAOYSA-N
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Description

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 2-cyanomethylbenzimidazole with appropriate reagents. One common method includes the reaction with polyfluorobenzoyl chlorides, followed by refluxing in acetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or in dimethylformamide in the presence of amines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alkoxides, typically in polar aprotic solvents like dimethylformamide.

    Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with various molecular targets. The benzimidazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile is unique due to its specific combination of a benzimidazole ring and a butanenitrile moiety. This structure provides a balance of reactivity and stability, making it suitable for various chemical reactions and applications.

Properties

IUPAC Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDGRNBKLPHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=C1NC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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